ChrA protein - 127121-16-8

ChrA protein

Catalog Number: EVT-1518758
CAS Number: 127121-16-8
Molecular Formula: C14H21NO8S2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

ChrA is classified as a chromate transporter and belongs to the family of membrane proteins that facilitate ion transport across cellular membranes. It is primarily found in the cytoplasmic membrane of Pseudomonas aeruginosa, a bacterium known for its adaptability to various environmental stresses, including heavy metal exposure. The chrA gene is located on plasmid pUM505, which contributes to the organism's ability to survive in contaminated environments.

Synthesis Analysis

Methods and Technical Details

The synthesis of ChrA protein can be studied through various biochemical techniques, including ribosome profiling and mass spectrometry. Ribosome profiling allows researchers to quantify translation rates and understand how mRNA sequence features influence protein synthesis. The process involves:

  1. Cell Lysis: Cells are lysed to release ribosomes bound to mRNA.
  2. Nuclease Treatment: Unprotected mRNA regions are digested, leaving behind ribosome-protected fragments.
  3. Sequencing: The remaining fragments are sequenced and analyzed to determine translation efficiency.

Additionally, methods such as pulsed stable isotope labeling by amino acids in cell culture (pSILAC) can be used to track newly synthesized proteins, including ChrA, by incorporating isotopically labeled amino acids into growing cells.

Molecular Structure Analysis

Structure and Data

ChrA protein is characterized by its hydrophobic nature, with multiple transmembrane domains that facilitate its function as a transporter. Structural analysis indicates that ChrA contains essential residues located within its N-terminal half, which are crucial for its chromate transport activity. Mutational studies have shown that alterations in these regions significantly affect the protein's ability to extrude chromate ions from the cell.

The three-dimensional structure of ChrA can be modeled based on homologous proteins, revealing a typical fold for membrane transporters that includes:

  • Transmembrane Helices: These segments span the lipid bilayer and form a channel for substrate movement.
  • Cytoplasmic Domains: These regions interact with intracellular components and may play roles in energy coupling during transport.
Chemical Reactions Analysis

Reactions and Technical Details

ChrA mediates the efflux of chromate ions through a series of chemical reactions that involve:

  1. Binding: Chromate ions bind to specific sites on the ChrA protein.
  2. Conformational Change: The binding induces a conformational change in ChrA, allowing the ion to be translocated across the membrane.
  3. Release: Once on the extracellular side, chromate is released into the environment.

This process is energy-dependent, likely utilizing proton motive force or ATP hydrolysis to drive transport against concentration gradients.

Mechanism of Action

Process and Data

The mechanism of action for ChrA involves several key steps:

  1. Substrate Recognition: Chromate ions are recognized by specific binding sites on the protein.
  2. Transport Cycle: Upon binding, ChrA undergoes conformational changes that facilitate the movement of chromate across the membrane.
  3. Efflux: The final step involves releasing chromate into the external environment, effectively reducing intracellular concentrations.

Research indicates that mutations affecting key residues within ChrA can significantly impair its function, underscoring the importance of these residues in maintaining proper transport activity.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

ChrA protein exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 40 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but generally falls within physiological pH ranges.
  • Hydrophobicity: High hydrophobic character due to multiple transmembrane domains, facilitating its integration into lipid bilayers.

These properties are critical for its function as a membrane transporter and influence its interactions with chromate ions.

Applications

Scientific Uses

The study of ChrA has significant applications in various scientific fields:

  • Bioremediation: Understanding how ChrA functions can inform strategies for bioremediation of heavy metal-contaminated environments.
  • Microbial Resistance Research: Insights gained from studying ChrA can contribute to broader research on microbial resistance mechanisms against toxic compounds.
  • Synthetic Biology: Engineering bacteria with enhanced chromate resistance through manipulation of chrA could lead to novel applications in environmental cleanup efforts.
Introduction to the ChrA Protein

Historical Discovery and Initial Characterization of ChrA

The discovery of ChrA originated from investigations into plasmid-mediated chromate resistance in bacteria. Initial studies in the late 1980s identified the chrA gene on plasmid pUM505 in P. aeruginosa, with sequencing revealing a 416-amino-acid hydrophobic protein predicted to contain multiple transmembrane segments (TMS) [8]. Functional characterization in the 1990s demonstrated that ChrA confers resistance not through chromate reduction but via energy-dependent efflux. Using inverted membrane vesicles from P. aeruginosa, researchers proved ChrA mediates the exchange of chromate ions for protons (CrO₄²⁻/H⁺ antiport), establishing its role as a secondary transporter [2].

Mutational analysis pinpointed essential residues for ChrA function. In P. aeruginosa, conserved glycine residues (e.g., G128, G132) in cytoplasmic loops and transmembrane domains were critical, with mutations causing complete loss of resistance [8]. Topological studies using PhoA/LacZ fusions in Ralstonia metallidurans (then Alcaligenes eutrophus) initially suggested a 10-TMS structure with N- and C-termini located intracellularly [2]. This model was later refined, revealing an unusual bidomain architecture in long-chain ChrA (LCHR) proteins: an N-terminal domain with ~4 TMS and a C-terminal domain with ~6 TMS, likely originating from an ancient gene duplication event [1].

Table 1: Key Milestones in ChrA Characterization

YearOrganismKey FindingMethodology
1990P. aeruginosaIdentification of chrA on plasmid pUM505Plasmid sequencing and deletion analysis [8]
1998Multiple bacteriaProposal of CHR superfamily; bidomain structure predictionPhylogenetic analysis, hydropathy profiling [2]
2004P. aeruginosaIdentification of essential glycine residues (G128, G132)Random mutagenesis and chromate susceptibility testing [8]
2007Diverse prokaryotesConfirmation of LCHR bidomains via phylogenetic clusteringDomain-splitting alignment and tree reconstruction [1]
2015Corynebacterium diphtheriaeCrystal structure of ChrA regulator (unrelated efflux ChrA)X-ray crystallography (1.8 Å resolution) [6]

Biological Significance in Microbial Heavy Metal Resistance

ChrA-mediated efflux is a primary defense against chromium toxicity. Cr(VI) enters cells via sulfate transporters due to structural similarity (SO₄²⁻ analog), where it undergoes reduction to Cr(III), generating reactive oxygen species (ROS) and causing DNA damage. ChrA minimizes intracellular accumulation by coupling chromate extrusion to the proton gradient. This energy dependence was demonstrated using protonophores like carbonyl cyanide m-chlorophenyl hydrazone (CCCP), which abolishes ChrA activity in vesicles [2]. The kinetic parameters show high specificity for chromate over sulfate, with Km values for chromate typically in the micromolar range.

The regulatory mechanisms governing chrA expression enhance bacterial survival under metal stress. In many bacteria, chrA is co-transcribed with regulatory genes like chrB (a transcriptional activator) and chrC (a superoxide dismutase). Chromate binding to ChrB induces conformational changes, enabling its binding to the chrA promoter and upregulating efflux capacity [9]. This operon structure simultaneously addresses ionic toxicity (via efflux) and oxidative stress (via SOD). In Stenotrophomonas maltophilia, chrA resides in the rpoEc-chrR-chrA operon, linking chromate resistance to superoxide tolerance and β-lactam susceptibility through a novel regulatory circuit involving membrane lipid modification genes [9].

Critically, ChrA contributes to co-selection of antibiotic resistance. Genomic analyses reveal chrA frequently co-locates with antibiotic resistance genes (ARGs) and disinfectant resistance genes (DRGs) on plasmids and chromosomes. In E. coli and Salmonella from poultry farms, chrA statistically correlates with sul (sulfonamide resistance), tet (tetracycline resistance), and blaTEM (β-lactamase) genes [5]. This occurs via:

  • Co-resistance: Physical linkage of chrA with ARGs/DRGs on mobile genetic elements (MGEs).
  • Co-regulation: Shared regulatory systems (e.g., overlapping stress responses to metals and antibiotics).
  • Cross-resistance: Non-specific mechanisms like membrane modification reducing antibiotic influx.

Table 2: Mechanisms of Chromate Resistance Mediated by ChrA and Associated Genes

MechanismKey ComponentsBiological FunctionGenetic Context
EffluxChrA (membrane transporter)PMF-driven CrO₄²⁻/H⁺ antiportOften chrBA or chrCAB operons
RegulationChrB (transcriptional activator)Chromate-sensing transcriptional activationAdjacent to chrA
Oxidative stress mitigationChrC (superoxide dismutase)Detoxification of Cr(VI)-induced ROSCo-transcribed with chrA in some systems
Co-resistancePlasmid-borne chrA with ARGs/DRGsSimultaneous selection under metal/antibiotic pressureMGEs (plasmids, transposons, integrons)

Taxonomic Distribution Across Prokaryotic and Eukaryotic Organisms

The CHR superfamily exhibits broad phylogenetic distribution, encompassing two major families: long-chain ChrA (LCHR) proteins (~400 residues, bidomain) and short-chain ChrA (SCHR) proteins (~200 residues, single domain). Phylogenetic analysis of 135 CHR homologs revealed LCHR proteins likely evolved via gene fusion of ancestral SCHR-encoding genes, though secondary fission/fusion events occurred later [1]. Among prokaryotes:

  • Bacteria: Ubiquitous in metal-resistant genera like Pseudomonas, Ralstonia, Alcaligenes, and Bacillus. In B. subtilis, two SCHR proteins (YwrA and YwrB) form an antiparallel membrane topology, functioning analogously to LCHR bidomains [1].
  • Archaea: Homologs identified in Methanococcus jannaschii and other extremophiles, indicating ancient evolutionary origin predating the bacteria-archaea divergence [2].

Eukaryotic ChrA-like proteins are increasingly recognized. The fungus Penicillium janthinellum P1, isolated from chromium-contaminated marine sediments, harbors chrA homologs critical for its exceptional Cr(VI) tolerance (up to 400 mg/L). Genomic analysis revealed its chrA resides within a metal resistance gene cluster distinct from bacterial operons, featuring unique flanking sequences encoding ABC transporters and superoxide dismutases [10]. Unlike bacterial ChrA, fungal versions may function in vacuolar sequestration or redox modulation alongside efflux.

Table 3: Taxonomic Distribution of ChrA Homologs

Domain/GroupRepresentative OrganismsProtein TypeGenetic Context
BacteriaPseudomonas aeruginosa, Ralstonia metallidurans, Alcaligenes eutrophusLCHR (bidomain)chrBAC operons; plasmids (pUM505, pMOL28)
BacteriaBacillus subtilisSCHR (monodomain: YwrA, YwrB)Tandem genes (ywrA-ywrB) with overlapping ORFs
ArchaeaMethanococcus jannaschiiLCHRChromosomal; no linked regulatory genes
FungiPenicillium janthinellum P1LCHR-likeChromosomal cluster with ABC transporters, SODs [10]
CyanobacteriaSynechococcus sp.SCHR (SrpC)Sulfur-regulated; distinct from resistance-associated chrA

The evolutionary trajectory of CHR proteins involves both vertical inheritance and horizontal gene transfer (HGT). While core domains are conserved, sequence divergence splits LCHR N-terminal and C-terminal domains into distinct phylogenetic clusters, supporting intragenic duplication. The close similarity between B. subtilis YwrA/YwrB suggests a later gene duplication event independent of the primordial fusion giving rise to LCHR [1] [2]. Environmental selection pressures, particularly from anthropogenic chromium pollution, continue to shape the distribution and diversification of chrA genes across ecosystems.

Properties

CAS Number

127121-16-8

Product Name

ChrA protein

Molecular Formula

C14H21NO8S2

Synonyms

ChrA protein

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